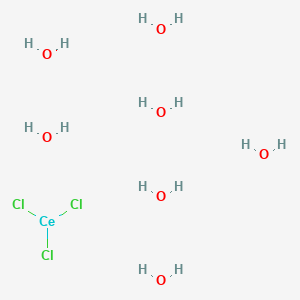
6-Nitroquinoxaline-2,3-dione
Descripción general
Descripción
6-Nitroquinoxaline-2,3-dione is a heterocyclic organic compound with the molecular formula C8H5N3O4. It is a derivative of quinoxaline, characterized by the presence of a nitro group at the 6th position and two keto groups at the 2nd and 3rd positions. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoxaline-2,3-dione typically involves the reaction of 4-nitro-phenylenediamine with oxalic acid under reflux in hydrochloric acid . This reaction yields the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, with potential optimizations for scale-up, such as the use of solid-liquid phase transfer catalysis (PTC) to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Alkylation with alkyl halides under PTC conditions to form dialkyl quinoxalines.
Reduction Reactions: Reduction of the nitro group to an amino group under appropriate conditions.
Oxidation Reactions: Oxidation of the amino derivative to form nitroso or other oxidized products.
Common Reagents and Conditions:
Alkylation: Alkyl halides and PTC.
Reduction: Hydrogenation catalysts or reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Dialkyl Quinoxalines: Formed from alkylation reactions.
Amino Derivatives: Resulting from reduction reactions.
Oxidized Products: Including nitroso derivatives from oxidation reactions.
Aplicaciones Científicas De Investigación
6-Nitroquinoxaline-2,3-dione has a wide range of applications in scientific research:
Industry: Utilized in the development of novel materials and compounds with specific properties.
Mecanismo De Acción
The primary mechanism of action of 6-Nitroquinoxaline-2,3-dione involves its role as a competitive antagonist of AMPA/kainate receptors. By binding to these receptors, it inhibits the excitatory synaptic transmission mediated by glutamate, thereby modulating neuronal activity . This mechanism is crucial for its applications in neuropharmacology and related fields.
Comparación Con Compuestos Similares
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX): Another AMPA/kainate receptor antagonist with similar applications.
6,7-Dichloroquinoxaline-2,3-dione: Known for its role as a competitive antagonist at glycine binding sites on the NMDA receptor complex.
6,7-Dinitroquinoxaline-2,3-dione: Exhibits antagonistic properties towards NMDA receptors.
Uniqueness: 6-Nitroquinoxaline-2,3-dione is unique due to its specific substitution pattern and its potent activity as an AMPA/kainate receptor antagonist. This specificity makes it a valuable tool in neuropharmacological research and distinguishes it from other quinoxaline derivatives.
Propiedades
IUPAC Name |
6-nitroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYQQZLHLYIGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309770 | |
| Record name | 6-Nitro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-52-8 | |
| Record name | 6-Nitro-2,3-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884468.png)



![Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B7884507.png)









